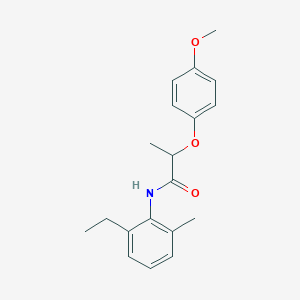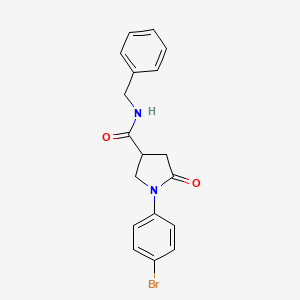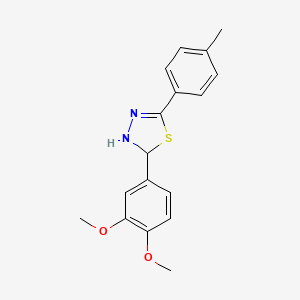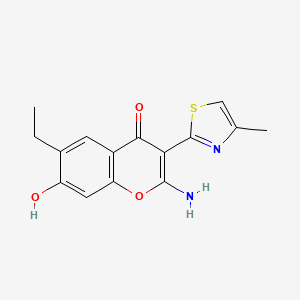
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EMD-386088, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMD-386088 is a selective antagonist of the dopamine D1 receptor, which is a key player in the regulation of several physiological processes, including motor function, reward, and cognition.
作用機序
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective antagonist of the dopamine D1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. The dopamine D1 receptor is involved in the regulation of several physiological processes, including motor function, reward, and cognition. By blocking the dopamine D1 receptor, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide modulates the activity of the dopamine system, which is dysregulated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of the dopamine system, which is involved in several physiological processes, including motor function, reward, and cognition. In animal models, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve motor function and reduce the severity of symptoms in Parkinson's disease. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to attenuate the behavioral effects of drugs of abuse, indicating its potential as a treatment for addiction.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, including its selectivity for the dopamine D1 receptor, which allows for more precise modulation of the dopamine system. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has a high affinity for the dopamine D1 receptor, which allows for lower doses to be used in experiments. However, one limitation of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively short half-life, which may limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide, including its potential therapeutic applications in several neurological and psychiatric disorders. In addition, further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide and its effects on the dopamine system. Furthermore, the development of more selective and potent dopamine D1 receptor antagonists may lead to the discovery of novel therapeutic agents for the treatment of several neurological and psychiatric disorders.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the reaction of 2-ethyl-6-methylphenol with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting product with 2-bromo-2-methylpropionyl bromide. The final product is obtained by the reaction of the intermediate with ammonia in the presence of a catalyst.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. In addition, N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to attenuate the behavioral effects of drugs of abuse, such as cocaine and methamphetamine, indicating its potential as a treatment for addiction.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-15-8-6-7-13(2)18(15)20-19(21)14(3)23-17-11-9-16(22-4)10-12-17/h6-12,14H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUMBHPLNTMEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)

![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-(phenoxymethyl)-3-isoxazolecarboxamide](/img/structure/B5209183.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)
